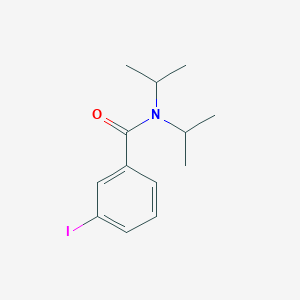
2,6-dichloro-N-(3,5-dimethoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dichloro-N-(3,5-dimethoxyphenyl)benzamide, also known as URB597, is a synthetic compound that belongs to the family of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down anandamide, an endocannabinoid neurotransmitter that plays a crucial role in pain regulation, mood, and appetite. URB597 has been extensively studied for its potential therapeutic applications in various conditions, including pain, anxiety, and addiction.
Mecanismo De Acción
2,6-dichloro-N-(3,5-dimethoxyphenyl)benzamide works by inhibiting the activity of FAAH, the enzyme responsible for breaking down anandamide. By inhibiting FAAH, 2,6-dichloro-N-(3,5-dimethoxyphenyl)benzamide increases the levels of anandamide in the brain, leading to enhanced endocannabinoid signaling. Anandamide is known to play a crucial role in pain regulation, mood, and appetite, among other functions.
Biochemical and Physiological Effects
2,6-dichloro-N-(3,5-dimethoxyphenyl)benzamide has been shown to have several biochemical and physiological effects in preclinical studies. For instance, 2,6-dichloro-N-(3,5-dimethoxyphenyl)benzamide has been shown to increase the levels of anandamide in the brain, leading to enhanced endocannabinoid signaling. Moreover, 2,6-dichloro-N-(3,5-dimethoxyphenyl)benzamide has been shown to reduce pain and anxiety-like behaviors in rodents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-dichloro-N-(3,5-dimethoxyphenyl)benzamide has several advantages as a research tool. For instance, 2,6-dichloro-N-(3,5-dimethoxyphenyl)benzamide is highly selective for FAAH and does not interact with other enzymes or receptors. Moreover, 2,6-dichloro-N-(3,5-dimethoxyphenyl)benzamide has been extensively studied in preclinical models, providing a wealth of information on its pharmacological effects. However, 2,6-dichloro-N-(3,5-dimethoxyphenyl)benzamide also has some limitations, including its short half-life and potential off-target effects.
Direcciones Futuras
There are several future directions for research on 2,6-dichloro-N-(3,5-dimethoxyphenyl)benzamide. For instance, further studies are needed to elucidate the mechanisms underlying the effects of 2,6-dichloro-N-(3,5-dimethoxyphenyl)benzamide on pain and anxiety. Moreover, more research is needed to determine the therapeutic potential of 2,6-dichloro-N-(3,5-dimethoxyphenyl)benzamide in various conditions, including addiction and mood disorders. Additionally, the development of more potent and selective FAAH inhibitors may provide new insights into the role of endocannabinoids in health and disease.
Métodos De Síntesis
The synthesis of 2,6-dichloro-N-(3,5-dimethoxyphenyl)benzamide involves several steps, including the reaction of 2,6-dichlorobenzoyl chloride with 3,5-dimethoxyaniline, followed by the reaction with sodium borohydride and hydrochloric acid. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
2,6-dichloro-N-(3,5-dimethoxyphenyl)benzamide has been studied for its potential therapeutic applications in various conditions, including pain, anxiety, and addiction. In preclinical studies, 2,6-dichloro-N-(3,5-dimethoxyphenyl)benzamide has shown promising results in reducing pain and anxiety-like behaviors in rodents. Moreover, 2,6-dichloro-N-(3,5-dimethoxyphenyl)benzamide has been shown to enhance the effects of endocannabinoids, leading to increased levels of anandamide in the brain.
Propiedades
IUPAC Name |
2,6-dichloro-N-(3,5-dimethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c1-20-10-6-9(7-11(8-10)21-2)18-15(19)14-12(16)4-3-5-13(14)17/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAXVZFBSLMJEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=C(C=CC=C2Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-N-(3,5-dimethoxyphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-chloro-3-methylphenoxy)acetyl]-4-ethylpiperazine](/img/structure/B5787058.png)

![N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-furamide](/img/structure/B5787077.png)
![N-methyl-2-(1-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5787084.png)




![methyl 2-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5787126.png)
![5-[5-(2,5-dichlorophenyl)-2-furyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5787129.png)

![N-(3-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5787146.png)
